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molecular formula C8H12F2O B037505 1-(4,4-Difluorocyclohexyl)ethanone CAS No. 121629-16-1

1-(4,4-Difluorocyclohexyl)ethanone

Cat. No. B037505
M. Wt: 162.18 g/mol
InChI Key: GVQZGQHEAPUDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842685B2

Procedure details

To a clear solution of 4,4-difluorocyclohexanecarboxylic acid (2.00 g, 12.18 mmol) in 100 mL THF at 0° C. was added slowly dropwise methyllithium, 1.6M solution in diethyl ether (30.5 mL, 48.7 mmol) from an addition funnel. The resulting cloudy mixture was allowed to stir 2 h, then was treated with chlorotrimethyl silane (24.74 mL, 195 mmol) dropwise over 10 min. The bath was removed and the clear solution allowed to stir 1 h. 5 mL 1M HCl aq. Was added and the reaction mixture stirred an additional hour. The reaction mixture was then concentrated in vacuo to a small volume, diluted with Et2O, and the organic layer was washed with water, sat'd aq. NaHCO3, brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to give impure 1-(4,4-difluorocyclohexyl)-ethanone as a clear/colorless oil, which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=O)[CH2:4][CH2:3]1.C[Li].[CH2:14](OCC)C.Cl[Si](C)(C)C>C1COCC1>[F:11][C:2]1([F:1])[CH2:3][CH2:4][CH:5]([C:8](=[O:10])[CH3:14])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24.74 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
to stir 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
STIRRING
Type
STIRRING
Details
to stir 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
5 mL 1M HCl aq. Was added
STIRRING
Type
STIRRING
Details
the reaction mixture stirred an additional hour
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo to a small volume
ADDITION
Type
ADDITION
Details
diluted with Et2O
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CCC(CC1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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